molecular formula C61H107N19O14 B1151244 myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2

myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2

Cat. No.: B1151244
M. Wt: 1330.64
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is a synthetic peptide known for its biological activity as a dynamin inhibitor. This compound interferes with the binding of amphiphysin and dynamin, which are crucial for various cellular processes, including endocytosis and vesicle trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes involving dynamin and amphiphysin.

    Medicine: Explored for potential therapeutic applications in diseases where dynamin-mediated processes are dysregulated.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The compound exerts its effects by inhibiting the interaction between dynamin and amphiphysin. Dynamin is a GTPase involved in membrane fission events, and its inhibition can disrupt endocytosis and other vesicle trafficking processes. The peptide binds to the proline-rich domain of dynamin, preventing its association with amphiphysin and other SH3 domain-containing proteins .

Comparison with Similar Compounds

Similar Compounds

  • Myristoyl-Gly-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
  • Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Lys-NH2

Uniqueness

Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is unique due to its specific sequence and myristoylation, which enhances its membrane-binding properties and biological activity. The presence of multiple proline residues also contributes to its structural rigidity and interaction with target proteins.

Properties

Molecular Formula

C61H107N19O14

Molecular Weight

1330.64

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1

SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N

Origin of Product

United States

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